molecular formula C11H13NO5S B7541114 2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid

2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid

Cat. No. B7541114
M. Wt: 271.29 g/mol
InChI Key: FXFFOJSDDGJLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid, also known as MMBAA, is a synthetic compound that has been widely used in scientific research as a tool to study protein-protein interactions. MMBAA is a derivative of the natural amino acid glycine and has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factor CBP and the nuclear receptor PPARγ.

Mechanism of Action

2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid exerts its inhibitory effect on the CBP-PPARγ interaction by binding to a specific site on CBP known as the KIX domain. This domain is responsible for mediating the interaction between CBP and PPARγ. By binding to the KIX domain, this compound prevents CBP from interacting with PPARγ, thereby inhibiting the transcriptional activity of PPARγ and downstream gene expression.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on the CBP-PPARγ interaction, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the acetylation of histones, which is an important epigenetic modification that regulates gene expression. This compound has also been shown to inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression and cellular differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid in lab experiments is its specificity for the CBP-PPARγ interaction. This allows researchers to selectively inhibit this interaction without affecting other protein-protein interactions or cellular processes. However, one limitation of using this compound is its relatively low potency compared to other inhibitors of the CBP-PPARγ interaction. This may require the use of higher concentrations of this compound or longer incubation times to achieve the desired level of inhibition.

Future Directions

There are several future directions for the use of 2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid in scientific research. One direction is the development of more potent derivatives of this compound that can achieve higher levels of inhibition of the CBP-PPARγ interaction. Another direction is the use of this compound in animal models of metabolic disorders to evaluate its therapeutic potential. Additionally, this compound could be used to study the role of the CBP-PPARγ interaction in other cellular processes and diseases beyond metabolic disorders.

Synthesis Methods

2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid can be synthesized using a multistep reaction process that involves the reaction of 2-methyl-5-methylsulfonylbenzoic acid with glycine methyl ester hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then deprotected using a mild base such as sodium methoxide or potassium carbonate to yield this compound.

Scientific Research Applications

2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid has been used extensively in scientific research as a tool to study protein-protein interactions. Specifically, this compound has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factor CBP and the nuclear receptor PPARγ. This interaction is important for the regulation of glucose and lipid metabolism and has been implicated in the pathogenesis of metabolic disorders such as diabetes and obesity. By inhibiting this interaction, this compound has the potential to be developed into a therapeutic agent for the treatment of these disorders.

properties

IUPAC Name

2-[(2-methyl-5-methylsulfonylbenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-7-3-4-8(18(2,16)17)5-9(7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFFOJSDDGJLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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